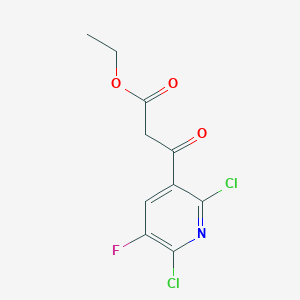
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (DCFPA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of processes, including synthesis, biochemistry, and physiology.
Scientific Research Applications
Synthesis in Quinolone Antibacterial Agents
This compound is a key component in synthesizing Quinolone antibacterial agents. An improved process involved treating 2,6-dichloro-5-fluoro-nicotine acid with Sulphurous oxychloride to obtain a crucial intermediate. This was then reacted to form a carbanion, eventually yielding the desired product with better crystal quality (Zhu Qiu-feng, 2005).
Bioanalytical Method Development
A quantitative bioanalytical method using RP-HPLC for measuring this molecule was developed. This method, adhering to USFDA guidelines, demonstrated its stability and effective quantification in human plasma, indicating its potential in pharmacological research (Nemani et al., 2018).
Polymorphism Characterization
Two polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques. This research contributes to the understanding of polymorphism in pharmaceutical compounds (Vogt et al., 2013).
Enantioselective Reduction by Fungus
The compound was involved in a study where its derivatives were reduced enantioselectively to alcohols by the fungus Rhizopus arrhizus. This highlights its potential in biocatalysis and asymmetric synthesis (Salvi & Chattopadhyay, 2006).
Synthesis using Blaise Reaction
The Blaise reaction was used for an efficient synthesis of a derivative of this compound, showcasing a single-step process viable for large-scale operations. This reflects its importance in industrial chemical processes (Lee et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound may be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
The compound may contribute to the formation of carbon–carbon bonds, which are fundamental in the structure of many organic compounds .
Action Environment
The compound’s use in suzuki–miyaura coupling reactions suggests that it may be stable and effective under a variety of conditions .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Ethyl acetoacetate", "2,6-dichloro-5-fluoropyridine-3-carbaldehyde", "Sodium ethoxide", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: 2,6-dichloro-5-fluoropyridine-3-carbaldehyde is reacted with the sodium salt of ethyl acetoacetate in the presence of acetic acid to form Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate.", "Step 3: The product from step 2 is then reacted with methanol in the presence of hydrochloric acid to form Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-hydroxybutanoate.", "Step 4: The product from step 3 is then reacted with sodium bicarbonate to form Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.", "Step 5: The product from step 4 is purified using anhydrous magnesium sulfate and ethanol to obtain the final product." ] } | |
CAS RN |
96568-04-6 |
Molecular Formula |
C10H8Cl2FNO3 |
Molecular Weight |
280.08 g/mol |
IUPAC Name |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 |
InChI Key |
IEUHWNLWVMLHHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Pictograms |
Irritant |
synonyms |
Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)






![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)



